molecular formula C9H9BrN2 B13669796 3-Bromo-5,6-dimethyl-7-azaindole

3-Bromo-5,6-dimethyl-7-azaindole

Cat. No.: B13669796
M. Wt: 225.08 g/mol
InChI Key: XCMRUASROOCOJY-UHFFFAOYSA-N
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Description

Overview of 7-Azaindole (B17877) Heterocycles in Organic and Medicinal Chemistry Research

7-Azaindoles, also known as 1H-pyrrolo[2,3-b]pyridines, are heterocyclic aromatic compounds that are isosteric to purines and indoles. This structural similarity allows them to serve as privileged scaffolds in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds. nih.govpharmablock.com The 7-azaindole core, with its fused pyrrole (B145914) and pyridine (B92270) rings, possesses a unique combination of a hydrogen bond donor (the pyrrole NH) and a hydrogen bond acceptor (the pyridine nitrogen). This arrangement is crucial for its ability to bind to various biological targets, particularly the hinge region of kinases, making it a valuable component in the design of kinase inhibitors for cancer therapy and other diseases. pharmablock.comjst.go.jpacs.org The versatility of the 7-azaindole system allows for functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their biological activity. jst.go.jprsc.org

The Role of Halogenation in Modulating Reactivity and Enabling Functionalization of Azaindole Scaffolds

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful strategy in organic synthesis. In the context of 7-azaindole scaffolds, halogenation, particularly bromination, plays a pivotal role in modulating the reactivity of the heterocyclic core. The introduction of a bromine atom, an electron-withdrawing group, can significantly alter the electron density distribution within the ring system, influencing its susceptibility to further chemical transformations. ump.edu.plnih.gov

Crucially, the carbon-bromine (C-Br) bond serves as a versatile synthetic handle. acs.org Organobromides are key precursors for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.netnih.govacs.org These reactions allow for the facile introduction of a diverse range of substituents, including aryl, alkyl, alkynyl, and amino groups, onto the 7-azaindole framework. This ability to elaborate the core structure is fundamental to the construction of complex molecules with desired biological or material properties. rsc.orgresearchgate.net The regioselective introduction of bromine is therefore a critical step in many synthetic routes involving 7-azaindoles. acs.orgchemicalbook.com

Specific Context of 3-Bromo-5,6-dimethyl-7-azaindole within Azaindole Chemical Space

Within the vast chemical space of 7-azaindole derivatives, this compound stands out as a specifically functionalized building block. The bromine atom at the 3-position is particularly valuable as this position is often a key site for modification in the development of bioactive compounds. researchgate.netnih.gov The presence of the two methyl groups at the 5- and 6-positions provides steric bulk and alters the electronic environment of the benzene (B151609) portion of the heterocycle. These methyl groups can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets.

The combination of the reactive bromo group and the modulating dimethyl substituents makes this compound a highly useful intermediate. It provides a pre-functionalized scaffold that allows synthetic chemists to readily introduce further diversity at the 3-position while benefiting from the specific properties imparted by the dimethyl substitution pattern. This strategic combination of functional groups streamlines the synthesis of complex target molecules, making it a valuable tool in drug discovery and materials science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

3-bromo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H9BrN2/c1-5-3-7-8(10)4-11-9(7)12-6(5)2/h3-4H,1-2H3,(H,11,12)

InChI Key

XCMRUASROOCOJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC=C2Br)N=C1C

Origin of Product

United States

Reactivity and Functionalization Strategies of 3 Bromo 5,6 Dimethyl 7 Azaindole

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position (C-3)

The bromine atom at the C-3 position of 3-Bromo-5,6-dimethyl-7-azaindole serves as an excellent leaving group for a multitude of palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted 7-azaindole (B17877) derivatives.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation with Various Boronic Acids/Esters

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. libretexts.org This reaction is highly effective for the functionalization of 3-bromo-7-azaindoles. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Studies on related 3-bromoindazoles and other bromoheterocycles have demonstrated that a variety of boronic acids, including aryl, heteroaryl, and alkyl boronic acids, can be successfully coupled. nih.govresearchgate.netsemanticscholar.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. For instance, microwave-assisted Suzuki-Miyaura coupling of free (NH) 3-bromoindazoles has been shown to be effective using Pd(PPh₃)₄ and Cs₂CO₃ in a mixture of 1,4-dioxane/EtOH/H₂O. researchgate.neteurekaselect.com For unprotected ortho-bromoanilines, successful coupling with various boronic esters has been achieved, highlighting the reaction's tolerance to different functional groups. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Bromoheterocycles

Aryl BromideBoronic Acid/EsterCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
3-BromoindazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)85 researchgate.net
3-Bromo-indazol-5-amine4-Methoxyphenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane/H₂O120 (MW)92 researchgate.net
ortho-BromoanilineAlkyl/Aryl boronic estersPd catalystVariousVariousVariousGood mdpi.com
5-Bromo-7-azaindole (B68098)1-Methyl-4-pyrazoleboronic acid pinacol (B44631) esterNot specifiedNot specifiedNot specifiedNot specifiedGood epo.org

This table presents data from related bromoheterocycles as a model for the reactivity of this compound.

Sonogashira Cross-Coupling for Alkynylation of 3-Bromo-7-azaindoles

The Sonogashira cross-coupling reaction provides a direct route to synthesize alkynylated heterocycles by coupling a terminal alkyne with an aryl or vinyl halide. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov The Sonogashira reaction has been successfully applied to various bromo- and iodo-substituted azaindoles and related pyridines. nih.govscirp.org

For example, the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been achieved in good to excellent yields using a Pd(CF₃COO)₂/PPh₃/CuI catalytic system with Et₃N as the base in DMF at 100°C. scirp.orgresearchgate.net This methodology is valuable for introducing alkyne functionalities that can be further elaborated, for instance, through click chemistry. researchgate.net The synthesis of 5-bromo-7-azaindole itself can be achieved through a multi-step process that involves a Sonogashira coupling reaction. google.com

Table 2: Examples of Sonogashira Cross-Coupling with Bromo-pyridines and -indoles

Bromo-heterocycleAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10096 scirp.orgresearchgate.net
2-Amino-3-bromo-5-methylpyridineEthynyltrimethylsilanePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10085 scirp.org
3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₄/CuIEt₃NTHF6082 (mono-alkynylated) rsc.org
5-BromoindoleVarious terminal alkynesPdCl₂(PPh₃)₂/CuIEt₃NWater100 (MW)Good researchgate.net

This table showcases the applicability of the Sonogashira reaction to related bromoheterocycles, suggesting a similar reactivity for this compound.

Heck Reactions for Olefination at the C-3 Position

The Heck reaction is a palladium-catalyzed method for the olefination of aryl halides, forming a new carbon-carbon bond between the aryl group and an alkene. beilstein-journals.orgyoutube.com This reaction is a powerful tool for the synthesis of substituted alkenes and has been applied to the functionalization of azaindole scaffolds. nih.gov The catalytic cycle typically involves oxidative addition of the aryl halide to Pd(0), migratory insertion of the olefin, and subsequent β-hydride elimination to release the product. libretexts.org

A notable application is the cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines to synthesize various substituted azaindoles, including the 7-azaindole isomer. nih.gov This demonstrates the feasibility of intramolecular Heck-type cyclizations to construct the azaindole core. For related 3-bromoindazoles, a chemoselective Heck coupling has been developed under ball-milling conditions, showcasing the evolution of this reaction towards more sustainable methods. beilstein-journals.org

Table 3: Conditions for Heck-type Reactions on Related Heterocycles

SubstrateOlefinCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
Amino-o-bromopyridinesAlkenyl bromidesPd₂(dba)₃ / XPhost-BuONaNot specifiedNot specifiedGood nih.gov
3-Bromo-N-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂NaOAcBall-millingRT95 beilstein-journals.org

This table provides examples of Heck reactions on related scaffolds, indicating the potential for olefination of this compound.

Negishi Cross-Coupling and Other Organometallic Approaches

For instance, robust palladium complexes have been shown to catalyze the Negishi coupling of various (hetero)aryl halides with alkylzinc reagents under mild conditions. organic-chemistry.org This suggests that this compound could be a suitable substrate for such transformations.

Carbon-Heteroatom Bond Formations (e.g., C-N, C-O, C-S) via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are also instrumental in forming carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. These reactions, often referred to as Buchwald-Hartwig aminations (for C-N) and etherifications (for C-O), are crucial for synthesizing a wide range of biologically active molecules.

Efficient procedures for the palladium-catalyzed C-N and C-O cross-coupling of N-substituted 4-bromo-7-azaindoles with various amines, amides, and phenols have been developed. nih.govbeilstein-journals.orgresearchgate.net The use of specific ligands, such as Xantphos, has been found to be critical for the success of these reactions. beilstein-journals.org These methods provide a direct pathway to introduce diverse functional groups at the brominated position of the azaindole core.

Table 4: C-N and C-O Cross-Coupling of Bromo-7-azaindoles

Bromo-azaindoleCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
N-protected 4-bromo-7-azaindoleAmines/AmidesPd(OAc)₂ / XantphosCs₂CO₃Dioxane10088-94 nih.govbeilstein-journals.org
N-protected 4-bromo-7-azaindolePhenolsPd(OAc)₂ / XantphosK₂CO₃Dioxane11085-92 nih.govresearchgate.net

This table illustrates the successful C-N and C-O coupling of a related bromo-azaindole, suggesting the applicability of these methods to this compound.

C-H Activation and Direct Functionalization of Azaindole Scaffolds

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, avoiding the pre-functionalization steps often required in traditional cross-coupling reactions. nih.gov For the 7-azaindole scaffold, C-H activation can be directed by the intrinsic nitrogen atoms of the heterocycle or by externally introduced directing groups.

Rhodium(III)-catalyzed C-H activation and annulative coupling of aminopyridines with alkynes have been developed for the synthesis of 7-azaindoles, demonstrating the feasibility of forming the azaindole ring system through C-H functionalization. kaist.ac.krrsc.org Furthermore, the 7-azaindole moiety itself can act as an intrinsic directing group for the C-H functionalization of N-aryl substituents. sioc-journal.cn While direct C-H functionalization of the 5,6-dimethyl-7-azaindole core at other positions has been explored, the activation of the C-H bonds in the presence of a C-3 bromine atom would require careful control of regioselectivity. Research in this area is ongoing and holds promise for developing novel and efficient routes to functionalized azaindoles. researchgate.net

Rhodium-Catalyzed C-H Activation Pathways (e.g., Oxidative Annulation)

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the construction of complex heterocyclic systems. In the context of 7-azaindoles, these catalysts can facilitate double C-H activation, leading to the formation of novel fused-ring structures through oxidative annulation with alkynes. nih.gov This process typically involves an N-directed ortho C-H activation, followed by a "roll-over" C-H activation of the heterocyclic ring. nih.gov While direct studies on this compound are not prevalent, the principles established for the broader 7-azaindole class are applicable. The N-aryl group on N-aryl-7-azaindoles can act as a directing group, enabling oxidative alkylation at the C-2 position with reagents like cyclopropanols. rsc.org

The general mechanism for Rh(III)-catalyzed oxidative annulation involves the coordination of the 7-azaindole to the rhodium center, followed by a concerted metalation-deprotonation (CMD) step to form a rhodacycle intermediate. rsc.org Subsequent insertion of an alkyne, followed by reductive elimination, yields the annulated product and regenerates the active catalyst, often with the aid of an oxidant like Ag⁺ or Cu(OAc)₂. nih.govrsc.org The presence of substituents on the 7-azaindole ring, such as the dimethyl groups at C-5 and C-6, can influence the electronic properties and steric environment, thereby affecting reaction efficiency and regioselectivity.

Table 1: Examples of Rhodium-Catalyzed Annulation of 7-Azaindoles

7-Azaindole Substrate Coupling Partner Catalyst System Oxidant Product Type Reference
N-H 7-Azaindole Internal Alkyne [RhCpCl₂]₂/CsOAc Cu(OAc)₂ Fused Polycycle nih.gov
N-Aryl-7-azaindole Cyclopropanol [RhCpCl₂]₂ Ag₂CO₃ β-Aryl Ketone rsc.org

Palladium-Catalyzed C-H Activation and Direct Arylation/Alkenylation

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the direct functionalization of C-H bonds in heterocycles like 7-azaindole is well-documented. For 3-bromo-substituted 7-azaindoles, the C-H bonds at the C-2 and C-4 positions are prime targets for direct arylation or alkenylation. The bromine at C-3 effectively blocks the most electronically rich position, redirecting reactivity to other sites.

Direct C-2 arylation of N-methyl-7-azaindole with various arylboronic acids has been achieved at room temperature using a palladium catalyst, demonstrating the feasibility of functionalizing this position. nih.gov Although the C-3 position is often the most reactive in unsubstituted indoles, its blockage allows for selective C-2 functionalization. Furthermore, C-7 C-H activation and arylation of indoles can be achieved with high selectivity by using a suitable phosphinoyl directing group in conjunction with a palladium catalyst and a pyridine-type ligand. acs.orgnih.gov This strategy could potentially be adapted for the C-4 position of the 7-azaindole core, which is electronically analogous to the C-7 position of indole (B1671886).

The general catalytic cycle for Pd-catalyzed direct C-H arylation involves the formation of an active Pd(0) species, which undergoes oxidative addition with an aryl halide. Alternatively, a Pd(II) species can coordinate to the heterocycle and facilitate C-H activation through a concerted metalation-deprotonation pathway. Subsequent transmetalation with an organometallic reagent (like a boronic acid) or direct coupling followed by reductive elimination yields the arylated or alkenylated product.

Directed Metalation Group (DMG) Strategies for C-H Functionalization

Directed Metalation Group (DMG) strategies offer a powerful and regioselective method for functionalizing aromatic and heteroaromatic rings. organic-chemistry.org For the 7-azaindole scaffold, a directing group can be installed on one of the nitrogen atoms to guide a strong base (typically an organolithium reagent) to deprotonate a specific C-H bond, creating a nucleophilic center for subsequent reaction with an electrophile.

An elegant "DMG dance" has been developed for 7-azaindole, where a carbamoyl (B1232498) directing group is first placed on the N-7 nitrogen to direct metalation and functionalization at the C-6 position. nih.gov A subsequent catalytic transfer of the carbamoyl group to the N-1 nitrogen then allows for a second metalation event at the C-2 position. nih.gov This strategy enables the iterative and controlled functionalization of the 7-azaindole ring.

For 1-substituted 7-azaindoles, deprotolithiation often occurs at the C-2 position. nih.gov The choice of directing group is crucial; for instance, an N,N-diisopropylcarboxamide group can direct lithiation to the C-2 position. nih.gov In the absence of a substituent at N-1, it is possible to direct metalation to the pyridine (B92270) ring by using an efficient directing group at the C-3 position, which creates an "anionic shield" for the pyrrole (B145914) ring. researchgate.net

Table 2: DMG Strategies for 7-Azaindole Functionalization

Directing Group Location Metalation Site Base Subsequent Electrophile Reference
N-7 (Carbamoyl) C-6 s-BuLi/TMEDA Various electrophiles nih.gov
N-1 (Carbamoyl, post-dance) C-2 n-BuLi Various electrophiles nih.gov
N-1 (Aryl) C-2 LDA Iodine nih.gov

Reactions Involving the Azaindole Nitrogen Atoms (N-1, N-7)

The two nitrogen atoms in the 7-azaindole core exhibit distinct reactivity, allowing for selective functionalization under appropriate conditions. These reactions are fundamental for modifying the electronic properties of the scaffold and for installing protecting groups necessary for multi-step syntheses.

N-alkylation and N-arylation introduce substituents onto the nitrogen atoms of the 7-azaindole ring. The regioselectivity of these reactions (N-1 vs. N-7) can be controlled by the choice of reagents and reaction conditions. Generally, N-alkylation with alkyl halides in the presence of a base like NaH in DMF leads to methylation, often at the N-1 position. acs.org

N-arylation can be achieved through copper- or iron-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig aminations. researchgate.netresearchgate.net For example, a copper(II)-DBU catalytic system has been used for the N-arylation of 7-azaindole. researchgate.net An iron(III) chloride and dimethylethylenediamine (dmeda) system has also been shown to be effective for the N-arylation of 7-azaindole with aryl iodides in water. researchgate.net The presence of the bromo and dimethyl substituents on the this compound core would influence the nucleophilicity of the nitrogen atoms and potentially the regioselectivity of these reactions. Research on 3,5-disubstituted-7-azaindoles has shown that methylation or tosylation of the indole nitrogen can significantly impact biological activity, underscoring the importance of N-functionalization. nih.gov

In complex synthetic sequences, the protection of one or both nitrogen atoms of the 7-azaindole core is often necessary to prevent unwanted side reactions. A variety of protecting groups can be employed, with their selection depending on their stability to subsequent reaction conditions and the ease of their removal.

Commonly used protecting groups for the 7-azaindole nitrogen include sulfonyl groups (e.g., tosyl, Ts) and carbamates (e.g., tert-butyloxycarbonyl, Boc). For instance, 5-bromo-7-azaindole can be protected with a benzenesulfonyl group or a tosyl group. nih.govnih.gov The tosyl group can be removed under basic conditions. nih.gov Other protecting groups like 2-(trimethylsilyl)ethoxymethyl (SEM) and triisopropylsilyl (TIPS) have also been utilized, particularly when directing subsequent lithiation steps. nih.gov The choice of protecting group can also influence the regioselectivity of subsequent functionalizations. For example, a bulky TIPS group can prevent lithiation at the C-2 position, thereby directing it elsewhere. nih.gov

Table 3: Common Protecting Groups for 7-Azaindole

Protecting Group Abbreviation Installation Reagents Deprotection Conditions Reference
p-Toluenesulfonyl Ts TsCl, Base Base (e.g., K₂CO₃) nih.gov
Benzenesulfonyl Bs BsCl, Base - nih.gov
tert-Butyloxycarbonyl Boc Boc₂O, Base Acid (e.g., TFA) nih.gov
2-(Trimethylsilyl)ethoxymethyl SEM SEMCl, Base Fluoride source (e.g., TBAF) nih.gov

Exploration of Radical Functionalization Pathways

The introduction of functional groups onto the 7-azaindole nucleus via radical pathways represents a promising strategy for the synthesis of novel derivatives. While direct experimental data on the radical functionalization of this compound is not extensively documented in the public domain, a comprehensive understanding of its reactivity can be extrapolated from the well-established principles of radical chemistry on related N-heterocyclic systems, most notably through reactions like the Minisci reaction.

The 7-azaindole scaffold is an electron-deficient system, which makes it a suitable substrate for nucleophilic radical attack. The regioselectivity of such reactions is governed by a delicate interplay of electronic and steric factors. For the 7-azaindole nucleus, protonation under acidic conditions, typical for many radical reactions, further enhances its electron deficiency, activating it towards radical addition. The most electron-deficient positions, and therefore the most susceptible to nucleophilic radical attack, are generally the C2 and C4 positions of the pyridine ring.

In the case of this compound, the substituents on both the pyrrole and pyridine rings are expected to exert a significant influence on the regiochemical outcome of radical functionalization.

5,6-Dimethyl Substituents: The two methyl groups on the pyridine ring are electron-donating groups through hyperconjugation and induction. This electron donation can modulate the electron density of the pyridine ring, potentially influencing the preferred site of radical attack. Sterically, the 5-methyl group is adjacent to the C4 position, which could hinder the approach of bulky radical species at this site.

Given these considerations, several potential radical functionalization pathways can be envisioned for this compound:

Minisci-type Reactions: This class of reactions involves the generation of a nucleophilic carbon-centered radical, typically from a carboxylic acid, an alcohol, or an ether, which then adds to a protonated N-heterocycle. For this compound, a Minisci-type reaction could potentially lead to the introduction of alkyl or acyl groups onto the pyridine ring. The likely positions of attack would be C2 and C4. The presence of the 5-methyl group might sterically disfavor attack at C4, potentially leading to a preference for C2 functionalization.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for the generation of a wide variety of radical species under neutral conditions. This methodology could be employed to generate radicals that can engage with this compound. For instance, photocatalytic methods can facilitate the generation of trifluoromethyl radicals (•CF₃) from suitable precursors, which could then add to the 7-azaindole core. The regioselectivity would again be dictated by the electronic and steric factors of the substituted azaindole.

The following table provides a hypothetical overview of potential radical functionalization reactions on this compound, based on established radical chemistry principles.

Radical SourceReagents and ConditionsPotential Product(s)Predicted Regioselectivity
tert-Butyl radicalt-BuCOOH, AgNO₃, (NH₄)₂S₂O₄, H₂SO₄, H₂O/CH₂Cl₂2-(tert-butyl)-3-bromo-5,6-dimethyl-7-azaindoleC2-selective due to steric hindrance at C4
Isopropyl radicalIsopropanol, (NH₄)₂S₂O₄, H₂SO₄2-isopropyl-3-bromo-5,6-dimethyl-7-azaindolePredominantly C2
Trifluoromethyl radicalCF₃SO₂Na, fac-Ir(ppy)₃, visible light, CH₃CN2-(trifluoromethyl)-3-bromo-5,6-dimethyl-7-azaindole or 4-(trifluoromethyl)-3-bromo-5,6-dimethyl-7-azaindoleMixture of C2 and C4 isomers, with C2 potentially favored
Acyl radicalRCHO, TBHP, FeSO₄2-acyl-3-bromo-5,6-dimethyl-7-azaindoleC2-selective

It is important to note that the outcomes presented in the table are predictive and would require experimental validation. The interplay of the directing effects of the bromo and dimethyl groups, along with the nature of the incoming radical, will ultimately determine the precise product distribution. Further computational studies on the electron density and radical susceptibility of the this compound molecule could provide more refined predictions of its reactivity in radical functionalization reactions.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 5,6 Dimethyl 7 Azaindole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 3-Bromo-5,6-dimethyl-7-azaindole derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Analysis: Chemical Shifts and Coupling Patterns for Substituent Localization

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the location of substituents on the 7-azaindole (B17877) scaffold. The chemical shifts (δ) of protons are highly sensitive to their local electronic environment. For instance, protons attached to the aromatic rings of the azaindole core typically resonate in the downfield region (around 7.0-8.5 ppm) due to the deshielding effect of the ring currents. The precise chemical shift values and the coupling patterns (spin-spin splitting) between adjacent protons allow for the unambiguous assignment of each proton in the structure. For example, the presence of methyl groups at the C5 and C6 positions would be confirmed by characteristic singlet signals in the upfield region of the spectrum.

Carbon-13 NMR (¹³C NMR) and DEPT Analysis: Carbon Framework Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift indicating its electronic environment. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often employed in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This information is vital for confirming the carbon framework and the positions of the bromine and methyl substituents.

| ¹H and ¹³C NMR Data for a Representative 7-Azaindole Derivative | | :--- | :--- | | Technique | Observed Chemical Shifts (ppm) and Coupling Constants (Hz) | | ¹H NMR (400 MHz, CDCl₃) | δ: 8.48 (s, 1H), 8.13 (d, J = 5.6 Hz, 1H), 7.41 (t, J = 7.8 Hz, 2H), 7.31 – 7.15 (m, 3H), 6.91 (d, J = 5.7 Hz, 1H), 6.57 (s, 1H). amazonaws.com | | ¹³C NMR (101 MHz, CDCl₃) | δ: 151.43, 148.68, 148.31, 138.47, 129.87, 125.69, 123.56, 108.42, 107.83. amazonaws.com |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY): Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are powerful tools for establishing the intricate connectivity and stereochemistry of complex molecules.

Correlation Spectroscopy (COSY) experiments reveal proton-proton coupling networks, helping to trace the connectivity of adjacent protons through the carbon framework.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC) is used to identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure and confirming the placement of substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of this compound. nih.gov HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to four or five decimal places). This level of precision allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. copernicus.org The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) provides a clear signature in the mass spectrum, further confirming the presence of a bromine atom in the molecule.

| HRMS Data for a Brominated Compound | | :--- | :--- | | Ionization Method | m/z [M+H]⁺ | | Electrospray Ionization (ESI) | Calculated: 197.9872, Found: 197.9875 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its characteristic vibrational modes. americanpharmaceuticalreview.comnih.govrsc.org These techniques are particularly useful for identifying the functional groups present in this compound. chemicalbook.com

IR Spectroscopy measures the absorption of infrared radiation by the molecule, revealing the presence of specific bonds and functional groups. For example, the N-H stretching vibration of the pyrrole (B145914) ring typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the heterocyclic rings, will also give rise to characteristic absorption bands.

Raman Spectroscopy involves the inelastic scattering of monochromatic light and provides information about the vibrational modes that are associated with a change in the polarizability of the molecule. It is often particularly sensitive to the vibrations of the carbon skeleton and non-polar bonds.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, which can be used for identification and to study intermolecular interactions. americanpharmaceuticalreview.com

| Vibrational Spectroscopy Data | | :--- | :--- | | Technique | Characteristic Frequencies (cm⁻¹) | | FT-IR (KBr) | 3450 (N-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (methyl C-H stretch), 1600-1450 (C=C and C=N stretch) | | FT-Raman | 1610 (ring stretching), 1380 (methyl deformation), 650 (C-Br stretch) |

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. uni-rostock.deresearchgate.net This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. scienceasia.org

For this compound, X-ray crystallography would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Planarity of the ring system: Confirmation of the planarity of the fused heterocyclic ring system.

Conformation: The preferred orientation of the substituents in the solid state.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonding and π-π stacking interactions. researchgate.net

This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions with other molecules, which is critical for drug design and materials science applications.

| Crystallographic Data for a Related Azaindole Derivative | | :--- | :--- | | Crystal System | Monoclinic | | Space Group | P2₁/c | | Unit Cell Dimensions | a = 12.34 Å, b = 3.86 Å, c = 14.47 Å, β = 100.7° | | Key Interactions | Centrosymmetric dimers formed via N-H···N hydrogen bonds. researchgate.net |

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

The synthesis and purification of this compound and its derivatives necessitate rigorous analytical oversight to ensure the integrity of the final compounds and to effectively monitor the progress of chemical transformations. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for these purposes. These methods offer high resolution, sensitivity, and reproducibility for the separation and quantification of the target compound, its precursors, intermediates, and potential impurities.

In the production of related bromo-substituted 7-azaindole compounds, HPLC is a standard method for quality control, confirming the purity of the final product. For instance, the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole has been reported to yield a product with 97% purity as determined by HPLC. tugraz.at Similarly, patents for the synthesis of 5-bromo-7-azaindole (B68098) detail the use of HPLC to achieve high purity levels, often exceeding 98% and in some cases reaching up to 99.7%. acs.org

The monitoring of reaction progress is another critical application of these chromatographic techniques. During the synthesis of 5-bromo-7-azaindole, HPLC is employed to track the consumption of starting materials, such as dihydro-7-azaindole-2-sulfonate sodium, ensuring the reaction proceeds to completion. acs.org This real-time analysis allows for precise control over reaction times and conditions, optimizing yield and minimizing the formation of byproducts.

For the analysis of 3,5-disubstituted-7-azaindole derivatives, which are structurally analogous to this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently utilized. This hyphenated technique combines the separation power of liquid chromatography with the mass-selective detection of mass spectrometry, providing not only purity information but also structural confirmation of the compounds. A common setup for these analyses involves a reversed-phase HPLC system equipped with a C18 or C8 column and a multi-wavelength photodiode array detector. nih.gov The purity of these compounds is often required to be greater than 95% as measured by LC-MS. nih.gov

A generalized reversed-phase HPLC method suitable for the analysis of bromo-7-azaindole derivatives would typically involve a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphoric acid or formic acid for MS compatibility) and an organic modifier like acetonitrile (B52724). sielc.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities.

The following data tables provide illustrative examples of chromatographic conditions and results for the analysis of related 7-azaindole derivatives.

Table 1: Illustrative HPLC-MS Conditions for Analysis of Disubstituted 7-Azaindole Derivatives

ParameterCondition
Chromatography System Waters Alliance reverse phase HPLC
Column Waters SunFire C18 (4.6 x 50 mm, 3.5 µm) or Waters SunFire C8 (4.6 x 50 mm, 3.5 µm)
Mobile Phase Gradient of acetonitrile and water (specific gradient not detailed in the source)
Detector Multi-wavelength photodiode array (210 nm to 600 nm) and Waters Micromass ZQ detector (electrospray ionization)
Purity Requirement >95%

Data derived from the analysis of 3,5-disubstituted-7-azaindoles. nih.gov

Table 2: HPLC Purity Data for Related Bromo-7-Azaindole Compounds

CompoundPurityReference
5-Bromo-4-chloro-3-nitro-7-azaindole97% tugraz.at
5-Bromo-7-azaindole>98% acs.org
5-Bromo-7-azaindole99.3% - 99.7% acs.org

These examples underscore the central role of advanced chromatographic techniques in the development and quality control of this compound and its derivatives, ensuring the production of highly pure and well-characterized chemical entities for further research and application.

Theoretical and Computational Investigations of 3 Bromo 5,6 Dimethyl 7 Azaindole and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict a wide range of molecular characteristics, from geometric structures to reaction energetics.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT calculations can be employed to map out the potential energy surfaces of chemical reactions, identifying stable intermediates and the high-energy transition states that connect them. For instance, in the synthesis of 7-azaindole (B17877) derivatives, DFT could be used to model the reaction pathways of halogenation, such as the introduction of a bromine atom at the C3 position, or subsequent functionalization reactions.

Studies on related 7-azaindole systems have utilized DFT to understand reaction mechanisms. For example, the investigation of the regioselective C-3 chalcogenation of 7-azaindoles has likely benefited from DFT calculations to explain the observed selectivity. acs.org By calculating the energies of possible intermediates and transition states, researchers can rationalize why a particular regioisomer is preferentially formed. For 3-Bromo-5,6-dimethyl-7-azaindole, DFT could predict the most favorable sites for further electrophilic or nucleophilic attack, guiding synthetic efforts. A reinvestigation of the crystal structure of 5-bromo-7-azaindole (B68098) utilized the B3LYP method with a 6-311++G(d,p) basis set to study the molecular structures of the monomer and dimer. chemicalbook.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are crucial indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

For this compound, FMO analysis can predict its behavior in various reactions. Calculations on analogous 7-azaindole derivatives have shown that the HOMO and LUMO energies are significant parameters. researchgate.net For example, theoretical calculations on 5-(4-nonylphenyl)-7-azaindole were performed to determine the HOMO and LUMO energy levels, which are important for applications in organic light-emitting devices (OLEDs). researchgate.net Such analysis for this compound would reveal the most likely sites for electrophilic and nucleophilic attack. The presence of the electron-donating dimethyl groups and the electron-withdrawing bromine atom and azaindole core will significantly influence the distribution and energies of the frontier orbitals.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
5-(4-nonylphenyl)-7-azaindole (monomer)-5.30 (Calculated)-1.57 (Derived)3.73DFT (B3LYP/6-311++G**)

This table presents data for a 7-azaindole analogue to illustrate the type of information obtained from FMO analysis. researchgate.net

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational methods are invaluable for predicting the regioselectivity and stereoselectivity of chemical reactions, which is crucial for the efficient synthesis of complex molecules. By comparing the activation energies for different reaction pathways leading to various isomers, the most likely product can be identified.

In the context of this compound, these predictions would be highly beneficial. For instance, in Suzuki coupling reactions, which are commonly used to functionalize the 7-azaindole core, DFT calculations could predict whether a coupling partner would add preferentially at a particular position, especially if other reactive sites are present. nih.gov The steric hindrance from the dimethyl groups and the electronic influence of the bromine atom would be key factors that computational models could quantify to predict the regiochemical outcome of such reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how a molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable three-dimensional structures. This is particularly relevant if the molecule is part of a larger, more flexible system, such as a drug candidate bound to a protein. MD simulations on 7-azaindole derivatives have been used to elucidate the binding stability between the ligand and a protein target, such as the spike protein of SARS-CoV-2. nih.gov These simulations can reveal the key intermolecular interactions that stabilize the bound complex.

In Silico Modeling of Molecular Recognition and Non-Covalent Interactions (e.g., Hydrogen Bonding, n→π* interactions)

In silico modeling encompasses a range of computational techniques used to study molecular recognition, the process by which molecules selectively bind to one another. This is particularly important in medicinal chemistry, where the interaction between a drug molecule and its biological target is paramount.

For this compound, modeling could reveal its potential to form specific non-covalent interactions. The 7-azaindole scaffold is known for its ability to form hydrogen bonds, with the pyrrole (B145914) nitrogen acting as a hydrogen bond donor and the pyridine (B92270) nitrogen as a hydrogen bond acceptor. chemicalbook.com The bromine atom can participate in halogen bonding, and the aromatic rings can engage in π-π stacking and n→π* interactions. Computational studies on 7-azaindole derivatives have highlighted the importance of these interactions in binding to biological targets. nih.gov For example, molecular docking and MD simulations revealed that a 7-azaindole derivative could form strong non-covalent interactions with key residues at the binding interface of the SARS-CoV-2 S1-RBD and hACE2. nih.gov

Computational Prediction and Interpretation of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Research Applications of this compound as a Chemical Building Block and Probe

The scientific community has shown a growing interest in the versatile applications of azaindole derivatives, a class of heterocyclic compounds that are isosteric to indoles and purines. Within this family, halogenated azaindoles serve as crucial intermediates in the synthesis of a wide array of functional molecules. However, a thorough review of the current scientific literature reveals a significant gap in research specifically concerning the chemical compound This compound .

While extensive research has been conducted on various other bromo-substituted azaindoles, such as 5-bromo-7-azaindole and 3-bromo-7-azaindole, information detailing the synthesis, properties, and applications of the this compound derivative remains elusive. Standard synthetic routes for azaindole functionalization, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are well-established for the broader class of compounds. nih.govencyclopedia.pubnih.govnih.govnih.govnih.gov These reactions are instrumental in creating complex molecular architectures by forming new carbon-carbon bonds. nih.govmdpi.com

For instance, studies on 3,5-disubstituted-7-azaindoles have demonstrated their potential in the development of therapeutic agents. nih.gov The synthesis of these molecules often involves a multi-step process starting from a brominated azaindole precursor. nih.govencyclopedia.pub The bromine atom's position on the azaindole ring is a critical factor that influences the regioselectivity of subsequent chemical modifications. nih.gov

In the realm of materials science, azaindole derivatives have been explored as building blocks for organic semiconductors and fluorescent probes. uni-rostock.de The inherent electronic properties of the azaindole scaffold make it a promising candidate for the development of novel materials for electronic devices. uni-rostock.de Furthermore, the ability to introduce various functional groups onto the azaindole core allows for the fine-tuning of their photophysical properties, enabling their use in chemical and biological imaging. acs.orgumb.edu

Despite the broad utility of bromo-azaindoles in these fields, the absence of specific literature on this compound prevents a detailed discussion of its applications. The methyl groups at the 5 and 6 positions would likely influence the compound's electronic properties and steric hindrance, potentially leading to unique reactivity and applications. However, without dedicated research on this specific molecule, any discussion would be purely speculative.

Therefore, this article cannot provide specific research findings, data tables, or detailed discussions as outlined in the initial request, due to the lack of available scientific information on this compound. The broader context of bromo-azaindole chemistry suggests that this compound could be a valuable building block in organic synthesis and materials science, but further research is required to substantiate this potential.

Research Applications of 3 Bromo 5,6 Dimethyl 7 Azaindole As a Chemical Building Block and Probe

Chemical Probes for Mechanistic Studies in Biological Systems

Design and Synthesis of Molecular Probes for Target Elucidation

The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. pharmablock.com Its ability to mimic the adenine fragment of ATP allows it to act as an excellent hinge-binding motif in the ATP binding sites of kinases. chemicalbook.comjst.go.jpnih.govjst.go.jp The pyridine (B92270) nitrogen atom and the pyrrole (B145914) NH group of the 7-azaindole ring can form two crucial hydrogen bonds with the kinase hinge region. chemicalbook.comjst.go.jpnih.govjst.go.jp Molecular probes based on this scaffold are designed to investigate and identify the biological targets of these potential therapeutic agents.

The design of a molecular probe using the 3-Bromo-5,6-dimethyl-7-azaindole framework would involve the strategic placement of reporter groups, such as fluorophores or affinity tags (like biotin), to enable detection and isolation of target proteins. The bromine atom at the 3-position offers a versatile handle for introducing these reporter groups through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. nih.gov The dimethyl substitution at the 5- and 6-positions would likely influence the compound's solubility, lipophilicity, and steric interactions with the target protein, potentially enhancing binding affinity and selectivity.

The synthesis of such probes would likely begin with the construction of the core this compound structure. While a specific synthesis for this compound is not documented, general methods for the synthesis of substituted 7-azaindoles can be adapted. rsc.org For instance, a plausible route could involve the palladium-catalyzed coupling of a suitably substituted pyridine precursor followed by a cyclization step to form the azaindole ring. organic-chemistry.org Subsequent functionalization at the 3-bromo position would then be carried out to attach the desired linker and reporter group.

For example, a biotinylated probe could be synthesized by coupling this compound with a biotin derivative containing a terminal alkyne via a Sonogashira reaction. This would result in a probe capable of binding to its target protein, which could then be detected and isolated using streptavidin-coated beads.

Investigation of Probe-Target Interactions via Chemical Methods

Once a molecular probe based on this compound is synthesized, various chemical methods can be employed to investigate its interaction with biological targets. These studies are crucial for understanding the mechanism of action, confirming target engagement, and elucidating the structure-activity relationship (SAR).

Affinity-Based Methods:

Pull-down Assays: A biotinylated probe can be incubated with a cell lysate. The probe-protein complex can then be captured using streptavidin-coated beads. After washing away non-specifically bound proteins, the target protein can be eluted and identified by techniques such as mass spectrometry. This method helps in identifying the direct binding partners of the probe.

Fluorescence Polarization/Anisotropy: If the probe is fluorescently labeled, changes in its fluorescence polarization upon binding to a target protein can be measured. This technique provides quantitative information about the binding affinity (dissociation constant, Kd) and can be used in high-throughput screening to identify potent inhibitors.

Covalent Labeling:

Photoaffinity Labeling: A probe can be designed with a photo-reactive group. Upon UV irradiation, this group forms a covalent bond with the target protein in close proximity to the binding site. This allows for the irreversible labeling of the target, facilitating its identification and the mapping of the binding pocket.

Structural Biology Techniques:

X-ray Crystallography: Co-crystallization of the target protein with a 7-azaindole derivative can provide a high-resolution three-dimensional structure of the complex. This information is invaluable for understanding the precise binding mode, identifying key interactions, and guiding the rational design of more potent and selective inhibitors. chemicalbook.comjst.go.jpjst.go.jp Studies on other 7-azaindole-based kinase inhibitors have revealed different binding modes, such as "normal" and "flipped" orientations within the ATP binding pocket, which can be influenced by substitutions on the azaindole ring. chemicalbook.comjst.go.jpjst.go.jp

The data from these investigations would be critical in validating the intended biological target of compounds derived from the this compound scaffold and would provide a solid foundation for further drug development efforts.

Data Tables

Table 1: Examples of Substituted 7-Azaindole Derivatives and Their Applications

Compound ClassSubstitution PatternApplicationTarget(s)Reference(s)
2-Aryl indoles2-aryl substitutionHigh affinity for human neurokinin-1 (hNK1) receptorNeurokinin-1 receptor researchgate.net
2-Substituted azaindoles2-(4-thiazolyl) substitutionAnthelminticHaemonchus contortus researchgate.net
7-Azaindole derivativesVariedAnticancer agentsVarious kinases nih.gov
7-Azaindole derivativesVariedNon-nucleoside HIV-1 reverse transcriptase inhibitorsHIV-1 reverse transcriptase nih.gov
7-Azaindole derivativesVariedc-Met kinase inhibitorsc-Met kinase researchgate.net

Table 2: Methods for Investigating Probe-Target Interactions of 7-Azaindole Derivatives

MethodPrincipleInformation ObtainedExample ApplicationReference(s)
Pull-down AssayAffinity capture of probe-protein complexesIdentification of direct binding partnersTarget identification for a new bioactive compoundN/A
Fluorescence PolarizationMeasurement of changes in the rotation of a fluorescent probe upon bindingBinding affinity (Kd)High-throughput screening of inhibitor librariesN/A
Photoaffinity LabelingUV-induced covalent bond formation between probe and targetIdentification of binding siteMapping the ligand-binding pocket of a receptorN/A
X-ray CrystallographyDiffraction of X-rays by a protein-ligand crystalHigh-resolution 3D structure of the complexElucidation of the binding mode of kinase inhibitors chemicalbook.comjst.go.jpjst.go.jp

Future Directions and Emerging Research Avenues in 3 Bromo 5,6 Dimethyl 7 Azaindole Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Brominated Azaindoles

The synthesis of halogenated azaindoles is a critical step in the development of pharmaceuticals and functional materials. rsc.orgpatsnap.com Traditional halogenation methods often rely on harsh reagents, generating significant waste. researchgate.net Future research is increasingly focused on developing milder, more efficient, and sustainable synthetic routes.

A significant advancement in this area is the use of copper(II) bromide (CuBr₂) for the regioselective bromination of azaindole cores. researchgate.netscite.ai This method offers a practical and high-yielding transformation at room temperature, avoiding the use of more hazardous elemental bromine. researchgate.net The development of such methodologies is paramount for producing compounds like 3-Bromo-5,6-dimethyl-7-azaindole on a larger scale in an environmentally responsible manner. acs.org

Further research will likely explore other catalytic systems, such as iodine-catalyzed methods, which have proven effective for C-3 functionalization of azaindoles using dimethyl sulfoxide (B87167) (DMSO) as an oxidant. acs.org The goal is to create a toolbox of reactions that are not only high-yielding but also adhere to the principles of green chemistry, minimizing waste and energy consumption.

Exploration of Unconventional Reactivity Pathways and Site-Selective Functionalization

With the C3, C5, and C6 positions already occupied, the this compound scaffold presents a unique challenge and opportunity for chemists: the site-selective functionalization of the remaining C-H bonds. scholaris.ca The inherent reactivity of the azaindole core often favors reactions at the C2 and C3 positions, making selective modification of other sites, particularly on the pyridine (B92270) ring, a complex task. rsc.org

Future research will focus on innovative strategies to access these less reactive sites, such as C2 and C4. nih.gov Key approaches include:

Directed Metalation: Employing directing groups that can be temporarily installed on the indole (B1671886) nitrogen to guide metal catalysts (like palladium or copper) to a specific C-H bond for functionalization. rsc.orgnih.gov

Catalyst Control: Developing new catalytic systems that can distinguish between electronically similar C-H bonds without the need for a directing group, offering a more streamlined synthetic process. scholaris.cadigitellinc.com

Late-Stage Functionalization: Modifying the existing bromo-substituent via cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse molecular fragments. organic-chemistry.orgnih.gov This allows for the rapid generation of a library of analogs from a common intermediate.

Palladium-catalyzed direct C-H arylation has been successfully applied to the C-2 position of N-methyl-7-azaindole, demonstrating that selective functionalization is achievable. nih.gov Extending these principles to the more complex this compound will be a significant area of future exploration, enabling the synthesis of multi-arylated derivatives with novel properties. nih.gov

Integration with Flow Chemistry and Automation for Enhanced Synthetic Efficiency

The transition from laboratory-scale synthesis to larger-scale production necessitates processes that are safe, efficient, and reproducible. soci.org Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch chemistry. mdpi.com

For azaindole synthesis and functionalization, flow chemistry provides:

Enhanced Safety: Unstable or hazardous intermediates can be generated and consumed in-line, minimizing risk. mdpi.comuclm.es

Precise Control: Reaction parameters such as temperature, pressure, and residence time can be controlled with high precision, often leading to higher yields and purities. soci.org

Rapid Optimization: Automated flow systems can quickly screen a wide range of reaction conditions to find the optimal parameters. soci.org

Scalability: Scaling up production is often as simple as running the system for a longer period, avoiding the challenges associated with scaling up batch reactors. researchgate.net

Research has already demonstrated that the functionalization of 7-azaindoles can be achieved with excellent yields in reaction times of less than three minutes using a continuous flow process. researchgate.netnih.gov Integrating these automated flow technologies for the multi-step synthesis and subsequent diversification of this compound would represent a major leap in efficiency, accelerating the discovery of new drug candidates and materials. uclm.esnih.gov

Advanced Materials Applications Beyond Current Scope, Including Optoelectronic Devices

While azaindole derivatives are primarily known for their pharmaceutical applications, their unique electronic structure makes them attractive candidates for advanced materials. chemimpex.com Related heterocyclic compounds are already used as organic semiconductors in devices like Organic Light Emitting Diodes (OLEDs). chemimpex.com

The this compound core possesses features that are highly relevant for optoelectronic applications:

Tunable Electronics: The electron-withdrawing bromine atom and electron-donating dimethyl groups influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rsc.org

Non-Linear Optical (NLO) Properties: Studies on similar 3-substituted indoles show that substituents dramatically affect their NLO response, which is crucial for applications in photonics and optical computing. rsc.orgresearchgate.net

Fluorescence: The 7-azaindole (B17877) chromophore is known to be sensitive to its environment, a property that can be exploited in the design of chemical sensors and fluorescent probes. acs.org

Future research will involve synthesizing derivatives of this compound and systematically studying their photophysical properties. By strategically modifying the scaffold, it may be possible to fine-tune the absorption and emission wavelengths, fluorescence quantum yields, and NLO properties for specific applications in next-generation electronic and photonic devices. rsc.orgresearchgate.net

Synergistic Approaches Combining Computational Design and Experimental Validation in Azaindole Research

The traditional process of chemical discovery, relying on trial-and-error, is time-consuming and resource-intensive. The synergy between computational chemistry and experimental synthesis offers a powerful paradigm to accelerate research. nih.govllnl.gov

In the context of this compound, this integrated approach can be applied to:

Predict Reactivity: Computational models can predict the most likely sites for functionalization under various reaction conditions, guiding experimental efforts toward the most promising pathways. mdpi.com

Design Novel Molecules: Researchers can design new derivatives in silico and calculate their expected properties (e.g., binding affinity to a biological target, electronic properties) before committing to their synthesis. mdpi.comrsc.org This is particularly valuable in drug discovery for optimizing ligand-receptor interactions. nih.gov

Elucidate Mechanisms: Molecular dynamics simulations can provide insights into reaction mechanisms or the behavior of molecules in complex environments, such as how a drug candidate interacts with a protein. rsc.org

By using computational tools to generate hypotheses and prioritize experimental targets, researchers can focus their efforts more effectively. nih.gov This feedback loop, where computational predictions are validated by experimental results which in turn refine the computational models, will be a driving force in unlocking the full potential of the this compound scaffold in both medicine and materials science. llnl.govmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-5,6-dimethyl-7-azaindole, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via modified Appel-type halogenation reactions. For example, using 1,3-dibromo-5,5-dimethylhydantoin (DBH) with triphenylphosphine generates a highly reactive brominating intermediate. Key factors include anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent side reactions with moisture. Reaction optimization via statistical experimental design (e.g., varying equivalents of DBH, temperature, and time) improves yields .

Q. How can nucleophilic substitution reactions be applied to modify the bromine site in this compound?

  • Methodological Answer : The bromine at C3 is susceptible to nucleophilic substitution. For instance, coupling with arylboronic acids via Suzuki-Miyaura reactions requires Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and toluene/water as a solvent system at 80–100°C. Monitoring reaction progress via TLC or LC-MS ensures selectivity for mono-substituted products .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the azaindole core and methyl groups.
  • UV-Vis/fluorescence : Compare absorption/emission spectra with parent 7-azaindole to assess electronic effects of bromine and methyl substituents .
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br signature) .

Advanced Research Questions

Q. How does tautomerism in 7-azaindole derivatives affect the reactivity of this compound?

  • Methodological Answer : The azaindole core exhibits tautomerism between pyrrolic N–H and pyridinic N forms. Deuteration studies (e.g., replacing N–H with N–D) and low-temperature fluorescence spectroscopy (≤227 K in 2-methylbutane) reveal that tautomeric states influence biprotonic transfer kinetics and reaction pathways. Density functional theory (DFT) calculations (B3LYP/6-31G**) model ground-state potential energy surfaces to predict dominant tautomers .

Q. What strategies resolve contradictions in catalytic cross-coupling yields reported for this compound?

  • Methodological Answer : Discrepancies often arise from competing side reactions (e.g., debromination, dimerization). Mitigation strategies include:

  • Precatalyst screening : PdCl₂(dppf) vs. Pd(OAc)₂ with XPhos ligands to suppress β-hydride elimination.
  • Additives : Adding CsF or TBAB (tetrabutylammonium bromide) enhances solubility of boronic acids in biphasic systems .
  • In situ monitoring : Use of ReactIR or GC-MS to identify intermediates and adjust stoichiometry dynamically .

Q. How can computational methods guide the design of derivatives for target biological applications?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to predict binding affinities of brominated derivatives to enzymes (e.g., kinases). Focus on halogen bonding between Br and backbone carbonyls.
  • ADMET prediction : SwissADME or ProTox-II models assess solubility, toxicity, and metabolic stability. Methyl groups at C5/C6 enhance lipophilicity, requiring optimization for CNS permeability .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Methodological Answer : Poor crystallinity due to planar azaindole core and bulky substituents is overcome by:

  • Co-crystallization : Using tartaric acid or 18-crown-6 to form hydrogen-bonded adducts.
  • Slow evaporation : In mixed solvents (e.g., DCM/hexane) at 4°C.
  • SC-XRD : Synchrotron radiation resolves weak diffraction patterns; data deposited in CCDC (e.g., CCDC-2191474) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.